2,2-Bis(trifluoromethyl)morpholine hydrochloride
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Overview
Description
2,2-Bis(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H8ClF6NO and a molecular weight of 259.58 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a morpholine ring, which is further stabilized by a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of trifluoromethyl groups with other functional groups .
Scientific Research Applications
2,2-Bis(trifluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(trifluoromethyl)oxirane
- 2,2-Bis(trifluoromethyl)ethanol
- 2,2-Bis(trifluoromethyl)propane
Uniqueness
2,2-Bis(trifluoromethyl)morpholine hydrochloride is unique due to its morpholine ring structure combined with two trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds .
Properties
IUPAC Name |
2,2-bis(trifluoromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO.ClH/c7-5(8,9)4(6(10,11)12)3-13-1-2-14-4;/h13H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZQNCGYMWNCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)(C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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